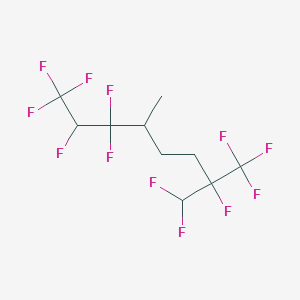
2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane typically involves the introduction of difluoromethyl groups into the molecule. One common method is the use of difluoromethylation reagents, which can transfer CF2H groups to various substrates. This process can be achieved through electrophilic, nucleophilic, radical, and cross-coupling methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of CF2H groups to the desired substrates. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for X–CF2H bond formation and novel difluorocarbene reagents for X–H insertion. Reaction conditions may vary depending on the desired outcome, but they often involve the use of metal-based catalysts and specific temperature and pressure settings .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: Its unique properties make it useful in biological studies, particularly in the development of bioactive molecules.
Medicine: The compound’s potential as a pharmaceutical intermediate has been explored, particularly in the development of drugs with improved properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane involves its ability to form hydrogen bonds due to the presence of the CF2H group. This group acts as a hydrogen bond donor, which can interact with various molecular targets and pathways. The compound’s effects are mediated through these interactions, which can influence the stability and reactivity of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated organic molecules such as:
- 1-(Difluoromethyl)-2-nitrobenzene
- Difluoromethylthioethers
- Fluorinated indolizines
Uniqueness
What sets 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane apart is its unique combination of multiple fluorine atoms and a difluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and the ability to form strong hydrogen bonds, making it valuable in various applications .
Properties
CAS No. |
57915-74-9 |
|---|---|
Molecular Formula |
C10H10F12 |
Molecular Weight |
358.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane |
InChI |
InChI=1S/C10H10F12/c1-4(8(15,16)5(11)9(17,18)19)2-3-7(14,6(12)13)10(20,21)22/h4-6H,2-3H2,1H3 |
InChI Key |
NLGCSDCZOYXNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(F)F)(C(F)(F)F)F)C(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















